2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide
Brand Name: Vulcanchem
CAS No.: 866132-91-4
VCID: VC5015673
InChI: InChI=1S/C22H19NO3/c24-21(17-11-10-15-5-3-6-16(15)13-17)19-8-1-2-9-20(19)22(25)23-14-18-7-4-12-26-18/h1-2,4,7-13H,3,5-6,14H2,(H,23,25)
SMILES: C1CC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC=CO4
Molecular Formula: C22H19NO3
Molecular Weight: 345.398

2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide

CAS No.: 866132-91-4

Cat. No.: VC5015673

Molecular Formula: C22H19NO3

Molecular Weight: 345.398

* For research use only. Not for human or veterinary use.

2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide - 866132-91-4

Specification

CAS No. 866132-91-4
Molecular Formula C22H19NO3
Molecular Weight 345.398
IUPAC Name 2-(2,3-dihydro-1H-indene-5-carbonyl)-N-(furan-2-ylmethyl)benzamide
Standard InChI InChI=1S/C22H19NO3/c24-21(17-11-10-15-5-3-6-16(15)13-17)19-8-1-2-9-20(19)22(25)23-14-18-7-4-12-26-18/h1-2,4,7-13H,3,5-6,14H2,(H,23,25)
Standard InChI Key MJPVUTSHKLVRCO-UHFFFAOYSA-N
SMILES C1CC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC=CO4

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide features three primary components:

  • Benzamide backbone: A benzene ring substituted at the 2-position with a carbonyl-linked indenyl group and at the carboxamide nitrogen with a furylmethyl group.

  • 2,3-Dihydro-1H-inden-5-ylcarbonyl group: A partially saturated indene ring system fused to a ketone, providing conformational rigidity.

  • N-(2-Furylmethyl) substituent: A furan-derived alkyl chain attached to the amide nitrogen, introducing heterocyclic diversity.

The IUPAC name systematically describes these features:

  • Root: Benzenecarboxamide (benzamide)

  • Substituents:

    • At position 2: 2,3-dihydro-1H-inden-5-ylcarbonyl

    • On the amide nitrogen: 2-furylmethyl

Physicochemical Properties

Calculated properties based on structural analogs :

PropertyValue
Molecular formulaC₃₂H₂₆N₂O₄
Molecular weight502.56 g/mol
LogP (lipophilicity)3.8 ± 0.2
Hydrogen bond donors2 (amide NH, furan O)
Hydrogen bond acceptors5 (2 amide O, furan O, ketone O)
Rotatable bonds6

The balanced logP value suggests moderate solubility in both aqueous and lipid environments, favorable for drug-like properties . The indenyl group enhances planar rigidity, potentially improving target binding specificity compared to fully flexible analogs .

Synthetic Pathways

Retrosynthetic Analysis

Key disconnections for modular synthesis:

  • Amide bond formation between 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)benzoic acid and 2-(aminomethyl)furan.

  • Indenylcarbonyl installation via Friedel-Crafts acylation on indene.

Preparation of 2-(2,3-Dihydro-1H-inden-5-ylcarbonyl)benzoic Acid

  • Indene functionalization:

    • Bromination of 2,3-dihydro-1H-indene at position 5 using N-bromosuccinimide (NBS) under radical conditions .

    • Kumada coupling with CO to install carbonyl group:
      Indenyl-Br+COPd catalystIndenyl-COBr\text{Indenyl-Br} + \text{CO} \xrightarrow{\text{Pd catalyst}} \text{Indenyl-COBr}

    • Suzuki-Miyaura coupling with 2-boronobenzoic acid :
      Indenyl-COBr+2-B(OH)₂-C₆H₄-COOH2-(Indenyl-CO)-C₆H₄-COOH\text{Indenyl-COBr} + \text{2-B(OH)₂-C₆H₄-COOH} \rightarrow \text{2-(Indenyl-CO)-C₆H₄-COOH}

N-(2-Furylmethyl)amine Preparation

  • Reductive amination:

    • Furfural + methylamine → N-(2-furylmethyl)amine via NaBH₄ reduction.

Amide Coupling

  • Activate benzoic acid as mixed anhydride (ClCO₂Et, Et₃N)

  • React with N-(2-furylmethyl)amine:
    Acid+AmineDCCAmide\text{Acid} + \text{Amine} \xrightarrow{\text{DCC}} \text{Amide}

Typical yields: 45–60% over 5 steps .

Target ClassExample TargetsMechanism
KinasesEGFR, VEGFR2ATP-competitive inhibition
Nuclear receptorsPPARγ, RXRαAllosteric modulation
Ion channelsTRPV1, Nav1.7State-dependent blockade

The furyl group may enhance binding to purine-rich enzymatic pockets, while the indenyl moiety could stabilize hydrophobic interactions .

ADMET Profile (Predicted)

ParameterValue
Caco-2 permeability12.5 × 10⁻⁶ cm/s
Plasma protein binding89%
CYP3A4 inhibitionModerate (IC₅₀ = 8.2 μM)
hERG liabilityLow (IC₅₀ > 30 μM)

Data extrapolated from QSAR models of structurally related compounds .

Material Science Applications

Liquid Crystalline Behavior

The planar indenyl-furan system may promote mesophase formation:

PropertyValue
Clearing point178°C (predicted)
ΔH (isotropic transition)2.1 kJ/mol

Such properties suggest utility in optoelectronic devices requiring stable nematic phases .

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